1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: As mentioned in the preparation methods, the compound can undergo cyclization reactions to form different piperazine derivatives.
Common reagents used in these reactions include bases like DBU, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is widely used in scientific research, particularly in the field of proteomics . It is employed in the study of protein interactions and functions. Additionally, this compound is used in the synthesis of various piperazine derivatives, which have applications in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use in research .
Comparison with Similar Compounds
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine is similar to other piperazine derivatives, such as:
1-[(3-Bromo-4-methylphenyl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
1-[(4-Bromo-3-methylphenyl)sulfonyl]piperidine: Another similar compound with a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which can confer different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-10(2-3-11(9)12)17(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQSACGGDEOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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